Cefmenoxime hydrochloride

Catalog No.
S523092
CAS No.
75738-58-8
M.F
C32H35ClN18O10S6
M. Wt
1059.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefmenoxime hydrochloride

CAS Number

75738-58-8

Product Name

Cefmenoxime hydrochloride

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

Molecular Formula

C32H35ClN18O10S6

Molecular Weight

1059.6 g/mol

InChI

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1

InChI Key

MPTNDTIREFCQLK-HRAACVKBSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365;

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl

Isomeric SMILES

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl

Description

The exact mass of the compound Cefmenoxime hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760352. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Gynecologic and Obstetric Infections

Antibacterial Activity

Treatment of Respiratory Tract Infections

Treatment of Urinary Tract Infections

Treatment of Skin and Soft Tissue Infections

Treatment of Bone and Joint Infections

Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic, primarily utilized for its broad-spectrum activity against various gram-positive and gram-negative bacteria. It is particularly effective in treating infections related to gynecology and obstetrics, showcasing significant efficacy against pathogens such as Escherichia coli and Clostridium perfringens. The compound's molecular formula is C16H18N6O5S2HClC_{16}H_{18}N_{6}O_{5}S_{2}\cdot HCl, with a molecular weight of approximately 454.92 g/mol .

, which include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group of atoms with another.

Common reagents used in these reactions include molecular bromine, thiourea, and dimethyl sulfate. These reactions are typically performed under controlled conditions to ensure the desired product is obtained .

The primary mechanism of action for cefmenoxime hydrochloride involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death . Cefmenoxime exhibits high bioavailability, approximately 100% when administered intramuscularly, and has a half-life of about one hour .

The synthesis of cefmenoxime hydrochloride involves multiple steps:

  • Alkylation: Ethyl 2-hydroxyimino-3-oxobutanoate is alkylated with dimethyl sulfate.
  • Halogenation: The resulting compound undergoes halogenation with molecular bromine.
  • Formation of Intermediate: Treatment with thiourea yields ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate.
  • Acylation and Saponification: This intermediate is subjected to acylation followed by saponification to yield cefmenoxime hydrochloride .

For industrial production, processes are optimized for yield and purity, ensuring compliance with pharmaceutical standards.

Cefmenoxime hydrochloride may interact with other medications, potentially increasing the risk or severity of side effects such as nephrotoxicity when combined with certain drugs like Alendronic acid. Therefore, careful consideration and monitoring are required when co-administering this antibiotic with other pharmacological agents .

Cefmenoxime hydrochloride shares similarities with other cephalosporins but possesses unique characteristics that distinguish it from them:

Compound NameGenerationSpectrum of ActivityUnique Features
CeftriaxoneThirdBroad-spectrumLong half-life; often used for severe infections
CefotaximeThirdBroad-spectrumHigh stability against certain beta-lactamases
CeftazidimeThirdBroad-spectrumEffective against Pseudomonas aeruginosa
CefmenoximeThirdBroad-spectrumHigh activity against specific gynecological pathogens

Cefmenoxime's unique structural features contribute to its effectiveness against specific infections that are less responsive to other cephalosporins, particularly in gynecological contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

7

Exact Mass

1058.0796341 g/mol

Monoisotopic Mass

1058.0796341 g/mol

Heavy Atom Count

67

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NON736D32W

Related CAS

65085-01-0 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pharmacology

Cefmenoxime Hydrochloride is the hydrochloride salt form of cefmenoxime, a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmenoxime binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DD - Third-generation cephalosporins
J01DD05 - Cefmenoxime

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

75738-58-8

Wikipedia

Cefmenoxime hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Ren X, Liu D, Ding N, Huang K, Xiong Y, Du G, Zeng F. Safety evaluation of
2: Totsuka N, Koide R. [The effect of preoperative topical antibiotics in
3: Suzuki T, Ohashi Y. Combination effect of antibiotics against bacteria
4: Eicken A, Schöber JG, Roos R, Machka K. Cerebrospinal fluid penetration of
5: Onks DL, Harris JF, Robertson AF. Cefmenoxime and bilirubin: competition for
6: Duncker G, Beigel A, Schmidt F, Ullmann U, Walpuski Y. [Cefmenoxime
7: Doi R, Inoue K, Hara K, Tobe T. Levels of cefmenoxime in sera and peritoneal
8: Fukuda M, Sasaki K. [Antibiotic ophthalmic solutions evaluated by
9: Ayaki M, Iwasawa A, Niwano Y. In vitro assessment of the cytotoxicity of six
10: Ikeda Y, Nishino T, Tanino T. Paradoxical antibacterial activity of
11: Kim KS. Efficacy of cefmenoxime in experimental group B streptococcal
12: Tan JS, File TM Jr. Cefmenoxime versus cefoxitin in the treatment of serious
13: Daschner FD, Petersen EE, Frank U, Hornig D. Penetration of cefmenoxime into
14: Matsumoto K, Nagatake T, Uzuka Y, Harada T, Rikitomi N. Laboratory evaluation
15: Yamazaki I, Shirakawa Y, Fugono T. Comparison of the renal excretory
16: Yamazaki I, Shirakawa Y, Fugono T. Comparison of the renal excretory
17: Tsuchiya K, Kondo M, Kida M, Nakao M, Iwahi T, Nishi T, Noji Y, Takeuchi M,
18: Tsuchiya K, Kita Y, Yamazaki I, Kondo M, Noji Y, Fugono T. Absorption,
19: Paladino JA, Fell RE. Pharmacoeconomic analysis of cefmenoxime dual
20: Masuyoshi S, Hiraoka M, Inoue M, Tomatsu K, Hirano M, Mitsuhashi S.

Explore Compound Types